4-Amino-2-bromophenol

Description

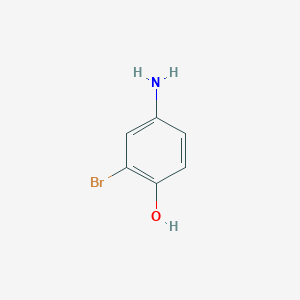

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJZWGBFZAUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560309 | |

| Record name | 4-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-67-7 | |

| Record name | 4-Amino-2-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16750-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-bromophenol is a halogenated aromatic compound of significant interest in the fields of synthetic chemistry and drug discovery. Its unique structural features, including an amino group, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, with a focus on its role as an intermediate in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| CAS Number | 16750-67-7 | [2][3] |

| Appearance | White to gray to brown powder or crystal | |

| Melting Point | 163 °C (decomposes) | |

| UV max (in H₂SO₄ aq.) | 279 nm | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| LogP (predicted) | 1.8 | [2] |

Spectroscopic Data

-

¹H NMR (of 2-Amino-4-bromophenol in DMSO-d₆): δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s).[4]

-

IR (of 2-Amino-4-bromophenol, ATR): 3062, 1497, 1444, 1437, 1279 cm⁻¹.[4]

-

Mass Spectrometry (of 2-Amino-4-bromophenol, ESI-HRMS): m/z calculated for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704.[4]

Researchers are advised to acquire and interpret their own spectroscopic data for this compound for unambiguous identification.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-nitro-4-bromophenol. The following protocol is adapted from a patented method.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Catalyst Preparation:

-

Add Raney-Ni catalyst to water.

-

To this suspension, add ferric nitrate (B79036) and chromium nitrate and stir to obtain a mixed solution.

-

Add an alkaline solution (e.g., sodium hydroxide) to the mixed solution, with continuous stirring, to adjust the pH.

-

Wash the modified catalyst with water until neutral and then replace the water with methanol.

-

-

Hydrogenation:

-

Dissolve 2-nitro-4-bromophenol in an alcohol solvent (e.g., methanol).

-

Add the Fe-Cr modified Raney-Ni catalyst to the solution.

-

Carry out the hydrogenation reaction under normal pressure by bubbling hydrogen gas through the mixture.

-

-

Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure (desolventizing).

-

The crude product can be further refined by recrystallization from a suitable solvent to obtain pure this compound.

-

Purification of Aminophenols

Purification of aminophenols can be challenging due to their susceptibility to oxidation. A general procedure for the purification of a related compound, p-aminophenol, involves extraction and pH adjustment, which can be adapted for this compound.

Methodology:

-

Dissolve the crude this compound in an aqueous acidic solution.

-

Wash the aqueous solution with an organic solvent (e.g., toluene) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer with a base (e.g., ammonia) to a specific range (e.g., pH 4.0-5.0) to precipitate certain impurities.

-

Separate the aqueous layer and further adjust the pH to the isoelectric point of this compound to induce its precipitation.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Potential Signaling Pathways

While this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, its intrinsic biological activity is an area of active research. Bromophenols, as a class, have been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[5][6]

A plausible mechanism for the anti-inflammatory and analgesic effects of compounds derived from this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] This is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7] The bioactivation of the related compound, 4-amino-2-chlorophenol, by cyclooxygenase and peroxidases further supports the potential involvement of this pathway.[8]

Proposed Signaling Pathway: Inhibition of the Cyclooxygenase (COX) Pathway

Caption: Proposed mechanism of action via inhibition of the COX pathway.

This pathway illustrates how an inflammatory stimulus leads to the production of prostaglandins, which mediate pain and inflammation. This compound, or drugs synthesized from it, are hypothesized to inhibit the COX enzymes, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Source |

| Harmful if swallowed | H302 | [2] |

| Causes skin irritation | H315 | [2] |

| Causes serious eye irritation | H319 | [2] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new dyes and pharmaceuticals. Its chemical properties, reactivity, and potential biological activities make it a subject of ongoing interest for researchers and drug development professionals. A thorough understanding of its synthesis, purification, and handling is crucial for its effective and safe utilization in research and development. Further investigation into its specific biological targets and mechanisms of action will undoubtedly open up new avenues for its application in medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bromfenac Sodium? [synapse.patsnap.com]

- 8. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-bromophenol (CAS Number: 16750-67-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Amino-2-bromophenol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These groups confer a range of chemical properties that make it a versatile intermediate in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16750-67-7 | [1][2][3][4] |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 163 °C (decomposes) | |

| Solubility | Soluble in water | [1] |

| UV max (in H₂SO₄ aq.) | 279 nm | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available p-bromophenol.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 4-Amino-2-bromophenol. The document details the key physicochemical properties, spectroscopic data, and analytical protocols necessary for the unambiguous identification and characterization of this compound, which serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A foundational aspect of structure elucidation is the determination of a compound's fundamental physicochemical properties. These parameters provide the initial data points for identification and are crucial for the development of subsequent analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16750-67-7 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Melting Point | 163-165 °C | |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the reduction of its corresponding nitro precursor, 2-bromo-4-nitrophenol (B183087). This transformation can be efficiently achieved using various reducing agents, with catalytic hydrogenation being a prevalent and clean method.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from the synthesis of the isomeric compound, 2-Amino-4-bromophenol, and is expected to yield the desired product with high efficiency.[2][3]

Materials:

-

2-bromo-4-nitrophenol

-

Methanol (B129727) (MeOH)

-

Raney-Nickel (or 5% Rhodium on Carbon)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromo-4-nitrophenol in methanol.

-

Carefully add the Raney-Nickel catalyst to the solution under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Spectroscopic Data and Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the benzene ring. The chemical shifts will be influenced by the attached functional groups (-OH, -NH₂, -Br).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenol) | 3200-3600 | Broad, Strong |

| N-H Stretch (amine) | 3300-3500 | Medium, Sharp (doublet) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (phenol) | 1200-1260 | Strong |

| C-N Stretch (aromatic amine) | 1250-1360 | Strong |

| C-Br Stretch | 500-600 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The resulting spectrum should be baseline-corrected and the background spectrum subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of this compound (m/z = 187 and 189 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

-

Key Fragmentation Patterns: Loss of bromine, water, or other small fragments, leading to characteristic daughter ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan the desired mass range to detect the molecular ion and fragment ions.

Structure Elucidation Workflow:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantitative analysis.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline for the analysis of aminophenol isomers and can be optimized for this compound.[4][5][6]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 285 nm

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized compound in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

The purity of the sample can be determined by calculating the area percentage of the main peak.

Biological Activity and Toxicology

Brominated phenols, as a class of compounds, have been reported to exhibit a range of biological activities, including antioxidant and anticancer properties.[7][8] The specific biological activities and toxicological profile of this compound are not extensively documented. However, based on the known effects of related compounds, it is prudent to handle this chemical with appropriate safety precautions.

Toxicological Information:

-

General Toxicity: Brominated phenols can be toxic, with toxicity generally increasing with the number of bromine atoms.[9]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The structural elucidation of this compound is a systematic process that combines the determination of its physicochemical properties with the application of various spectroscopic and chromatographic techniques. A logical and well-documented workflow, as outlined in this guide, is essential for the unambiguous confirmation of its structure. The provided experimental protocols offer a solid foundation for researchers and scientists working with this important chemical intermediate. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully understand its potential applications and safety considerations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols [ouci.dntb.gov.ua]

- 9. benchchem.com [benchchem.com]

4-Amino-2-bromophenol physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-bromophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the core physical properties of this compound, a compound of interest in various synthetic and pharmaceutical applications.

Core Physical and Chemical Properties

This compound, with the CAS number 16750-67-7, is an aromatic compound containing amino, bromo, and hydroxyl functional groups attached to a benzene (B151609) ring.[1][2] Its chemical structure influences its physical properties and reactivity.

Molecular Formula: C₆H₆BrNO[1][3]

Molecular Weight: 188.02 g/mol [1][3][4]

The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values in the literature show slight variations, which is common for chemical data from different sources. The data presented here represents a consolidation of available information.

| Physical Property | Value | Source(s) |

| Appearance | White to gray to brown powder or crystals.[1][5] | [1][5] |

| Melting Point | 163 - 165 °C (may decompose).[1][5] | [1][5] |

| Boiling Point | 288.9 ± 25.0 °C (Predicted).[1] | [1] |

| Density | 1.768 ± 0.06 g/cm³ (Predicted).[1] | [1] |

| Solubility | Very slightly soluble in Methanol.[1] Some sources state it is soluble in water.[2] | [1][2] |

| pKa | 8.69 ± 0.18 (Predicted).[1] | [1] |

| Flash Point | 128.5 °C.[1] | [1] |

| Refractive Index | 1.677.[1] | [1] |

| Vapor Pressure | 0.001 mmHg at 25 °C.[1] | [1] |

| Maximum Wavelength (λmax) | 279 nm (in H₂SO₄ aq.).[1][5] | [1][5] |

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable use of a chemical compound in research and development. The following are generalized experimental protocols for determining key physical characteristics.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8]

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[9]

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

Visualizations

To better illustrate the relationships between the core physical properties and a typical experimental workflow, the following diagrams are provided.

Caption: Logical relationship of this compound's core physical properties.

Caption: A standard experimental workflow for determining the melting point of a solid.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16750-67-7 | TCI AMERICA [tcichemicals.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide on the Solubility of 4-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Amino-2-bromophenol. It includes qualitative solubility information, a detailed experimental protocol for determining solubility, and visualized workflows for both the experimental procedure and a general synthesis pathway.

Introduction to this compound

This compound (CAS No: 16750-67-7) is an aromatic organic compound with the molecular formula C₆H₆BrNO.[1][2] It consists of a phenol (B47542) ring substituted with an amino group and a bromine atom. This compound and its isomers serve as important intermediates in the synthesis of dyes and pharmaceuticals.[1][3] Understanding its solubility is crucial for its application in organic synthesis, process development, and formulation studies.

Solubility Data for this compound

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility in various solvents have been reported. The data is summarized in the table below. For context, the solubility of the related compound, 2-Amino-4-bromophenol, is also included, as it may suggest similar solvent compatibility.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility Description | Citation |

| This compound | Water | Soluble | [1] |

| Methanol | Very slightly soluble | [1][4] | |

| 2-Amino-4-bromophenol | Water | Slight solubility | [3] |

| (isomer for comparison) | Ethanol | More soluble than in water | [3] |

| Acetone | More soluble than in water | [3] |

Experimental Protocol: Solubility Determination

The most common and robust method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[5] This method measures the equilibrium solubility of a substance in a given solvent at a specific temperature.

3.1. Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear solution is measured using a suitable analytical technique. This concentration represents the equilibrium solubility.[5][6]

3.2. Materials and Apparatus

-

Test Substance: this compound, crystalline powder.

-

Solvents: Deionized water, Methanol, Ethanol, or other relevant organic solvents.

-

Apparatus:

-

Analytical balance

-

Glass flasks or vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

-

3.3. Detailed Methodology

-

Preliminary Test (Optional but Recommended):

-

To estimate the approximate solubility, add the test substance in increasing amounts to a fixed volume of the solvent at the test temperature.

-

Shake vigorously after each addition and visually inspect for undissolved particles. This helps in determining the appropriate amount of substance to use for the definitive test to ensure an excess is present.[6]

-

-

Sample Preparation:

-

Weigh an amount of this compound that is at least five times greater than its estimated solubility and add it to three separate flasks.[6]

-

Add a precise volume of the chosen solvent to each flask.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but longer times may be necessary.[5] It is advisable to take measurements at different time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been achieved.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the flasks from the shaker and allow them to stand at the test temperature to let the undissolved solid settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert filter (e.g., PTFE or PVDF) with a pore size of ≤ 0.45 µm. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a standard calibration curve.[7]

-

High-Performance Liquid Chromatography (HPLC): Inject the diluted sample into an HPLC system and determine the concentration based on the peak area relative to a calibration curve prepared with standards of known concentrations.[5]

-

-

-

Data Reporting:

-

Calculate the solubility from the mean of the triplicate measurements.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Mandatory Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining the solubility of this compound.

4.2. General Synthesis Pathway for an Aminobromophenol

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general and plausible synthesis route can be illustrated based on common organic chemistry reactions for related isomers. The following diagram shows a logical workflow for producing an aminobromophenol from a nitrophenol precursor.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. usbio.net [usbio.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Amino-2-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-bromophenol. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with data from closely related structural isomers. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₆BrNO.[1][2] It possesses a phenol (B47542) ring substituted with an amino group at position 4 and a bromine atom at position 2. The molecular weight of this compound is 188.02 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features—an aromatic ring, a phenol hydroxyl group, an amino group, and a halogen substituent—and by comparison with the known spectral data of similar compounds such as 2-amino-4-bromophenol (B1269491) and 4-aminophenol.

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H (ortho to -NH₂) |

| ~6.6 - 6.8 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |

| ~6.5 - 6.7 | Doublet | 1H | Ar-H (meta to -NH₂) |

| ~4.8 - 5.2 | Singlet (broad) | 2H | NH₂ |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-OH |

| ~140 - 145 | C-NH₂ |

| ~120 - 125 | C-Br |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~105 - 110 | Ar-CH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | N-H bending and Aromatic C=C stretching |

| 1520 - 1480 | Medium to Strong | Aromatic C=C stretching |

| 1300 - 1200 | Strong | C-O stretching |

| 1200 - 1100 | Medium | C-N stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance (%) | Assignment |

| 187/189 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 108 | Medium | [M - Br]⁺ |

| 80 | Medium | [M - Br - CO]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used. If using GC, the sample should first be dissolved in a suitable volatile solvent.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The spectroscopic data presented in this guide for this compound are predicted values based on the analysis of its chemical structure and comparison with analogous compounds. For definitive characterization, it is recommended to obtain experimental data on a purified sample.

References

An In-depth Technical Guide to the Safety and Handling of 4-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 4-Amino-2-bromophenol (CAS No: 16750-67-7). The information is intended to support laboratory personnel in implementing safe work practices and responding effectively to potential incidents.

Chemical and Physical Properties

This compound is a substituted aromatic amine and phenol (B47542). Its properties necessitate careful handling to avoid exposure.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | PubChem[1] |

| Appearance | White to gray to brown powder or crystal | TCI Chemicals[2] |

| Melting Point | 163 °C (decomposes) | TCI Chemicals[2] |

| Solubility | Information not readily available. As a phenol and amine, solubility is expected in some organic solvents and aqueous acids. | |

| Synonyms | 3-Bromo-4-hydroxyaniline | TCI Chemicals[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement | Signal Word | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

|

Source: ECHA C&L Inventory[1]

Toxicological Data

Acute Toxicity

For context, the related compound 4-aminophenol has a reported oral LD50 of 671 mg/kg in rats. This information should be used for contextual understanding only and does not represent the confirmed toxicity of this compound.

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.[1][3] Contact can cause redness, inflammation, and pain. Serious eye irritation can result from direct contact with the solid or dust particles.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle : A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The method classifies the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.

-

Animal Model : Typically, female rats are used.

-

Procedure :

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

The number of mortalities within a group determines the subsequent dosing step (either a higher or lower dose).

-

-

Endpoint : The GHS classification is determined based on the pattern of mortality observed at different dose levels.

Acute Dermal Irritation - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation.

-

Principle : The substance is applied to the skin of an animal, and the degree of irritation is observed and scored over a period of time.

-

Animal Model : The albino rabbit is the preferred species.

-

Procedure :

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g dose of the solid substance, moistened with a small amount of water, is applied to a small patch of skin (approx. 6 cm²).

-

The patch is covered with a gauze dressing for a 4-hour exposure period.

-

After exposure, the residual substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint : The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Acute Eye Irritation - OECD Test Guideline 405

This test evaluates the potential for a substance to cause eye irritation or damage.

-

Principle : A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The other eye serves as a control.

-

Animal Model : Healthy, adult albino rabbits are used.

-

Procedure :

-

A single dose (e.g., 0.1 mL of a liquid or a comparable volume of solid) is instilled into the conjunctival sac.

-

The eyelids are gently held together for about one second.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

-

Endpoint : The substance is classified based on the severity and reversibility of the observed eye lesions.

Safe Handling and Storage

Engineering Controls

-

Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.[2]

-

Eye Wash and Safety Shower : An ANSI-approved eyewash station and safety shower must be readily accessible within the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

-

Eye and Face Protection : Wear chemical safety goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The material may be air-sensitive; storage under an inert atmosphere may be recommended for long-term stability.[2]

Emergency Procedures

Spill Response Workflow

A systematic approach is crucial when responding to a spill of this compound.

Spill Response Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Procedures for this compound Exposure.

Disposal Considerations

-

Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all federal, state, and local regulations.

-

Contaminated Packaging : Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of acute toxicity and irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential for the protection of laboratory personnel. In the absence of specific quantitative toxicity data, a cautious approach assuming a moderate level of acute oral toxicity is warranted. Researchers must be prepared to implement emergency procedures swiftly and effectively in the event of a spill or exposure.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of 3-Bromo-4-hydroxyaniline, also known as 4-amino-2-bromophenol. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines a prevalent and efficient synthetic route, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

3-Bromo-4-hydroxyaniline is an aromatic compound containing amino, hydroxyl, and bromo functional groups. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, while the amino and hydroxyl groups can be further functionalized. A common and effective method for its synthesis involves the reduction of a nitro group in a substituted nitrophenol precursor.

Synthetic Pathway Overview

The most direct and high-yielding synthesis of 3-Bromo-4-hydroxyaniline involves a two-step process. The first step is the preparation of the key intermediate, 2-bromo-4-nitrophenol (B183087), followed by the reduction of the nitro group to an amine.

Logical Flow of the Synthesis

Caption: Overall synthetic workflow for 3-Bromo-4-hydroxyaniline.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitrophenol

A common method for the synthesis of 2-bromo-4-nitrophenol is the nitration of p-bromophenol.[1]

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

Procedure:

-

Dissolve p-bromophenol in dichloroethane to achieve a concentration of 1.8-2.2 M.[1]

-

In a continuous flow reactor, separately inject the nitric acid and the p-bromophenol solution.[1]

-

Maintain the reaction temperature between 55-75°C and the pressure at 0.35-0.45 MPa.[1]

-

The reaction time is typically 20-30 minutes.[1]

-

The progress of the reaction should be monitored by a suitable analytical technique, such as gas-liquid chromatography (GLC).[1]

An alternative route involves the diazotization of 2-methoxy-5-nitroaniline, followed by a Sandmeyer reaction to yield 2-bromo-4-nitroanisole. This intermediate is then treated with sodium hydroxide (B78521) and subsequently acidified to produce 2-bromo-4-nitrophenol, with a reported overall yield of 55.8%.[2]

Step 2: Synthesis of 3-Bromo-4-hydroxyaniline (this compound)

The final step is the reduction of the nitro group of 2-bromo-4-nitrophenol. A highly efficient method utilizes catalytic hydrogenation.[3]

Materials:

-

4-Bromo-2-nitrophenol (B183274) (50.7 g, 233 mmol)

-

Tetrahydrofuran (THF) (500 mL)

-

5% Rhodium on Carbon (Rh/C) (5.00 g)

-

Hydrogen gas

-

Celite

Procedure:

-

To a solution of 4-bromo-2-nitrophenol in THF, add the 5% Rh/C catalyst.[3]

-

Stir the reaction mixture at room temperature for 11 hours under a hydrogen atmosphere.[3]

-

Monitor the reaction to completion.

-

Filter the reaction mixture through Celite to remove the catalyst.[3]

-

Concentrate the filtrate to obtain the crude product.[3]

Another described method for this reduction employs a Fe-Cr modified Raney-Ni catalyst in a methanol (B129727) solvent under a hydrogen atmosphere at normal pressure.[4]

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 3-Bromo-4-hydroxyaniline

| Compound | Starting Material | Reagents | Product | Yield |

| 2-Bromo-4-nitrophenol | p-Bromophenol | Nitric acid, Dichloroethane | 2-Bromo-4-nitrophenol | - |

| 3-Bromo-4-hydroxyaniline | 4-Bromo-2-nitrophenol | 5% Rh/C, H₂, THF | 3-Bromo-4-hydroxyaniline | 99%[3] |

Table 2: Physicochemical and Spectroscopic Data for 3-Bromo-4-hydroxyaniline[3]

| Property | Value |

| Melting Point | 133-135 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s) |

| IR (ATR, cm⁻¹) | 3062, 1497, 1444, 1437, 1279 |

| HRMS (ESI) | m/z calculated for C₆H₇BrNO [M+H]⁺: 187.9706; found: 187.9704 |

Reaction Mechanism and Experimental Workflow

Mechanism of Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process that is generally understood to proceed through a series of intermediates.

Caption: Simplified mechanism for the reduction of a nitro group.

Experimental Workflow Diagram

Caption: Experimental workflow for the reduction step.

Conclusion

The synthesis of 3-Bromo-4-hydroxyaniline is most efficiently achieved through the catalytic reduction of 2-bromo-4-nitrophenol. This method provides a high yield and a straightforward experimental procedure. The precursor, 2-bromo-4-nitrophenol, can be synthesized from readily available starting materials such as p-bromophenol. The detailed protocols and data provided in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important chemical intermediate.

References

- 1. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Novel method for synthesis of 2-bromo-4-nitrophenol | Semantic Scholar [semanticscholar.org]

- 3. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

Discovery of Novel Bromophenol Derivatives: A Technical Guide for Drug Development

Introduction

Bromophenols, a class of halogenated phenolic compounds predominantly found in marine organisms like red and brown algae, have emerged as a significant area of interest in medicinal chemistry.[1][2] Their unique chemical structures, characterized by bromine atom substitutions on the phenol (B47542) ring, contribute to a wide spectrum of potent biological activities.[1][3] Researchers have extensively documented their potential as anticancer, antidiabetic, antioxidant, anti-inflammatory, and neuroprotective agents.[4][5][6][[“]] This technical guide provides an in-depth overview of recently discovered bromophenol derivatives, focusing on their quantitative biological data, mechanisms of action, and the experimental protocols used for their synthesis and evaluation.

Data Presentation: Biological Activity of Novel Bromophenol Derivatives

The therapeutic potential of novel bromophenol derivatives has been quantified against various biological targets. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) from recent studies, categorized by their primary therapeutic application.

Table 1: Anticancer Activity of Bromophenol Hybrids

Data summarizes the 50% inhibitory concentration (IC50) of various bromophenol derivatives against a panel of human cancer cell lines.

| Compound | A549 (Lung) IC50 (µg/mL) | Bel7402 (Liver) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) | HCT116 (Colon) IC50 (µg/mL) | Caco2 (Colon) IC50 (µg/mL) | Reference |

| 17a | 4.49 ± 0.73 | - | - | - | - | [8] |

| 17b | - | - | - | - | - | [8] |

| 18a | - | - | - | Potent Activity | Potent Activity | [8] |

| 18b | Potent Activity | - | - | Potent Activity | Potent Activity | [8] |

| 19a | Increased Activity | Increased Activity | Increased Activity | Increased Activity | Increased Activity | [8] |

| 19b | Increased Activity | Increased Activity | Increased Activity | Increased Activity | Increased Activity | [8] |

| 21b | 5.20 ± 0.76 | 3.25 ± 0.32 | 5.83 ± 1.11 | 4.43 ± 0.53 | 7.52 ± 0.99 | [8] |

| 22a | - | - | - | 3.59 ± 0.25 | 4.09 ± 0.76 | [8] |

Note: "Potent" or "Increased" activity indicates significant inhibition as described in the source without specific values being listed in the abstract.[8]

Table 2: Antidiabetic and Enzyme Inhibitory Activity

Data summarizes the inhibitory activity of bromophenol derivatives against key metabolic enzymes implicated in diabetes and other diseases.

| Compound | Target Enzyme | Activity Type | Value | Reference |

| Compound 9 | PTP1B | IC50 | 1.50 µM | [5][9] |

| Lead Cmpd. (4e) | PTP1B | IC50 | 2.42 µM | [9][10] |

| Compound 4g | PTP1B | IC50 | 0.68 µM | [10] |

| Various Derivatives | AChE | Ki | 0.13–14.74 nM | [11][12] |

| Various Derivatives | BChE | Ki | 5.11–23.95 nM | [11][12] |

| Various Derivatives | α-glycosidase | Ki | 63.96–206.78 nM | [11][12] |

| Compound 1f | Aldose Reductase (AR) | Ki | 0.05 ± 0.01 µM | [13] |

| Various Derivatives | α-amylase | IC50 | 9.63–91.47 nM | [13] |

| Novel Derivatives | hCA I | Ki | 2.53 ± 0.25 to 25.67 ± 4.58 nM | [14][15] |

| Novel Derivatives | hCA II | Ki | 1.63 ± 0.11 to 15.05 ± 1.07 nM | [14][15] |

Visualizing Mechanisms and Workflows

Understanding the intricate cellular pathways targeted by these compounds and the workflows for their discovery is crucial for drug development professionals.

Signaling Pathways

One of the well-documented mechanisms for the anticancer activity of bromophenols is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[8][16]

Experimental and Logical Workflows

The discovery of novel bromophenol derivatives follows a structured workflow from initial design to mechanistic studies.

A common chemical synthesis strategy involves the demethylation of methoxylated precursors to yield the active hydroxylated bromophenols.

Detailed Methodologies: Key Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and evaluation of novel bromophenol derivatives, based on published research.[8][14][15][17]

General Synthesis of Bromophenol Derivatives

A representative synthesis involves the alkylation of a substituted benzene (B151609) with a brominated methanol (B129727) derivative, followed by demethylation.[14][15]

-

Step 1: Alkylation: (2-bromo-4,5-dimethoxyphenyl)methanol is reacted with various substituted benzenes in the presence of a catalyst (e.g., a Lewis acid) to produce new diaryl methane (B114726) intermediates. The reaction is typically carried out in an appropriate organic solvent and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Purification of Intermediates: The resulting diaryl methanes are purified using column chromatography on silica (B1680970) gel.

-

Step 3: O-Me Demethylation: The purified, methoxylated diaryl methanes are dissolved in a solvent like dichloromethane (B109758) (DCM). Boron tribromide (BBr3) is added dropwise at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until completion.

-

Step 4: Final Purification and Characterization: The reaction is quenched, and the final bromophenol product is extracted and purified via chromatography. The structure of the final compounds is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][16]

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The next day, cells are treated with various concentrations of the bromophenol derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Data Acquisition: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.

Enzyme Inhibition Assays (General Protocol)

The inhibitory effect of bromophenol derivatives on specific enzymes like PTP1B, Acetylcholinesterase (AChE), or Carbonic Anhydrase (CA) is measured using spectrophotometric assays.[9][14][18]

-

Reagents: All reagents, including the enzyme, substrate (e.g., p-nitrophenyl phosphate (B84403) for PTP1B), and buffer solutions, are prepared.

-

Assay Procedure: The reaction is initiated by mixing the enzyme, buffer, and various concentrations of the inhibitor (bromophenol compound) in a 96-well plate. The mixture is pre-incubated for a set time at a controlled temperature.

-

Reaction Initiation: The reaction is started by adding the specific substrate.

-

Kinetic Measurement: The rate of product formation is monitored by measuring the change in absorbance over time using a plate reader at the appropriate wavelength.

-

Data Analysis: The inhibition percentage is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. For determining the inhibition constant (Ki) and the mechanism of inhibition, assays are repeated with varying substrate concentrations, and data are analyzed using methods like Lineweaver-Burk plots.[11][12]

ROS Generation Assay

The intracellular generation of Reactive Oxygen Species (ROS) is often measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[8]

-

Cell Treatment: Cells (e.g., A549) are seeded in plates and treated with different concentrations of the test compound (e.g., compound 17a) for a designated time (e.g., 48 hours).

-

Probe Loading: The treatment medium is removed, and the cells are washed with PBS. A solution of DCFH-DA in serum-free medium is added, and the cells are incubated in the dark at 37°C for about 20-30 minutes.

-

Measurement: After incubation, the cells are washed again to remove the excess probe. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using either a fluorescence microscope or a flow cytometer. An increase in fluorescence compared to the untreated control indicates ROS generation.[8]

References

- 1. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. consensus.app [consensus.app]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - ProQuest [proquest.com]

- 16. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Potential of the Ocean's Bromide: A Technical Guide to the Biological Activity of Bromophenol Compounds

For Immediate Release

This technical guide provides an in-depth analysis of the diverse biological activities of bromophenol compounds, a class of molecules predominantly found in marine environments, particularly in red and brown algae. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential of these natural products. The guide summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways, serving as a foundational resource for advancing research and development in this promising field.

Introduction

Bromophenols are a significant class of marine-derived secondary metabolites characterized by a phenolic ring substituted with one or more bromine atoms.[1][2] First isolated from the red alga Rhodomela larix, these compounds have since been identified in a wide array of marine organisms, including sponges and ascidians.[1] The unique structural features of bromophenols, conferred by the presence of bromine, contribute to their diverse and potent biological activities.[3] This guide explores the primary therapeutic areas where bromophenols have shown considerable promise: antioxidant, anticancer, antidiabetic, and antimicrobial activities.

Quantitative Analysis of Biological Activities

The therapeutic potential of various bromophenol compounds has been quantified through numerous in vitro studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key biological activities.

Table 1: Antioxidant Activity of Bromophenol Compounds

| Compound | Assay | IC50 (µM) | Source Organism | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | DPPH radical scavenging | - | Symphyocladia latiuscula | [4] |

| 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid | DPPH radical scavenging | 9.67 | Polysiphonia urceolata | [5] |

| (E)-4-(3-bromo-4,5-dihydroxyphenyl)-but-3-en-2-one | DPPH radical scavenging | 21.90 | Polysiphonia urceolata | [5] |

| 1,2-bis(3-bromo-4,5-dihydroxyphenyl)ethane | DPPH radical scavenging | 15.32 | Polysiphonia urceolata | [5] |

| 2,3-dibromo-4,5-dihydroxybenzylaldehyde | ORAC | - | Vertebrata lanosa | [6] |

| bis(2,3-dibromo-4,5-dihydroxylbenzyl) ether | ORAC | - | Vertebrata lanosa | [6] |

Note: "-" indicates that the specific quantitative data was mentioned but not explicitly valued in the source.

Table 2: Anticancer Activity of Bromophenol Compounds

| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | KB, Bel-7402, A549 | 12.5–40.1 | Oral, Liver, Lung | [1] |

| 3-bromo-4,5-dihydroxy-benzaldehyde | KB, Bel-7402, A549 | 12.5–40.1 | Oral, Liver, Lung | [1] |

| Lanosol butenone | Human leukemia cells | 8.0 | Leukemia | [1] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1, HCT-116 | 1.72, 0.08 | Colon | [1] |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 | 11.09 (24h), 9.46 (48h), 8.09 (72h) | Chronic Myelogenous Leukemia | [7] |

Table 3: Antidiabetic Activity of Bromophenol Compounds

| Compound | Target Enzyme | IC50 / Ki (µM) | Source Organism/Synthetic | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase | 0.03 | Rhodomelaceae algae | [1] |

| 2,4-dibromophenol | α-glucosidase | 110.4 | Rhodomelaceae algae | [1] |

| Bromophenol derivative 1f | Aldose Reductase | 0.05 (Ki) | Synthetic | [8] |

| Bromophenol derivative 1d | Aldose Reductase | 1.13 (Ki) | Synthetic | [8] |

| Bromophenol derivatives | α-glucosidase | 0.043-0.144 (Ki) | Synthetic | [8] |

| Rhodomela confervoides derivatives | PTP1B | 0.84 - 2.4 | Rhodomela confervoides | [1] |

Table 4: Antimicrobial Activity of Bromophenol Compounds

| Compound | Microorganism | MIC (µg/mL) | Gram Stain | Reference |

| Compound 3.5 from R. confervoides | 8 bacterial strains | <70 | Gram (+) and Gram (-) | [1] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | - | Gram (+) | [9] |

Note: "-" indicates that the specific quantitative data was mentioned but not explicitly valued in the source.

Key Experimental Protocols

The biological activities of bromophenol compounds are assessed using a variety of standardized in vitro assays. Below are detailed methodologies for the most commonly employed protocols.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay evaluates the free radical scavenging capacity of a compound.[2][10]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.[11]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

Test compound dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

-

Positive control (e.g., ascorbic acid, BHT).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a defined volume of each dilution to a microplate well or cuvette.

-

Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.[11]

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric method to assess cell viability and proliferation.[1][3]

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) precipitate.[9] The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

MTT solution (typically 5 mg/mL in PBS).

-

Solubilization solution (e.g., acidic isopropanol, DMSO).

-

Cell culture medium.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]

-

Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

α-Glucosidase Inhibition Assay (Antidiabetic Activity)

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[6][7]

-

Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce this rate.[6]

-

Reagents:

-

α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

-

pNPG substrate solution.

-

Phosphate (B84403) buffer (pH 6.8).

-

Test compound dissolved in a suitable solvent.

-

Positive control (e.g., acarbose).

-

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound or positive control in a 96-well plate for a short period (e.g., 5 minutes at 37°C).[6]

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the mixture at 37°C for a defined time (e.g., 20 minutes).[6]

-

Stop the reaction by adding a solution such as sodium carbonate.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited control. The IC50 value is then determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Antidiabetic Activity)

This assay identifies inhibitors of PTP1B, a negative regulator of insulin (B600854) signaling.[12]

-

Principle: PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), producing the chromogenic product p-nitrophenol. The enzymatic activity is quantified by measuring the absorbance of p-nitrophenol at 405 nm. A decrease in the rate of product formation indicates inhibition.[12]

-

Reagents:

-

Recombinant human PTP1B enzyme.

-

pNPP substrate solution.

-

Assay buffer (e.g., HEPES or citrate (B86180) buffer with DTT and EDTA).[12]

-

Test compound dissolved in a suitable solvent.

-

Stop solution (e.g., 1 M NaOH).

-

-

Procedure:

-

In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the test compound for 10-15 minutes at 37°C.[13]

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a period within the linear range of the assay (e.g., 15-30 minutes).[13]

-

Terminate the reaction by adding the stop solution.

-

Read the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of bromophenols are underpinned by their interactions with various cellular signaling pathways. This section provides a visual representation of some of the key mechanisms.

Antioxidant Activity: Nrf2 Signaling Pathway